molecular formula C6H7ClN2O B1356628 4-Chloro-2-methoxy-6-methylpyrimidine CAS No. 97041-37-7

4-Chloro-2-methoxy-6-methylpyrimidine

Cat. No. B1356628
Key on ui cas rn: 97041-37-7
M. Wt: 158.58 g/mol
InChI Key: ONOSIHCSUIEICE-UHFFFAOYSA-N
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Patent
US08680159B2

Procedure details

2-Methoxy-6-methylpyrimidin-4(3H)-one (12 g, 85.71 mmol, 1 eq) was heated for 30-40 min at 100° C. in POCl3 (85 ml). The reaction mixture was then concentrated and diluted with ice-water (100 ml). The aqueous phase was rendered alkaline (pH˜9) with NaHCO3 and extracted with ethyl acetate (2×200 ml). The combined organic phases were washed with saturated sodium chloride solution (100 ml), dried over sodium sulfate and concentrated under reduced pressure. The crude product was purified by column chromatography (silica gel, 2% ethyl acetate/hexane). The desired product was in the form of a light-yellow solid. Yield: 2.3% (300 mg, 1.8987 mmol) after 2 stages
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[NH:8][C:7](=O)[CH:6]=[C:5]([CH3:10])[N:4]=1.O=P(Cl)(Cl)[Cl:13]>>[Cl:13][C:7]1[CH:6]=[C:5]([CH3:10])[N:4]=[C:3]([O:2][CH3:1])[N:8]=1

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
COC1=NC(=CC(N1)=O)C
Name
Quantity
85 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated
ADDITION
Type
ADDITION
Details
diluted with ice-water (100 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×200 ml)
WASH
Type
WASH
Details
The combined organic phases were washed with saturated sodium chloride solution (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (silica gel, 2% ethyl acetate/hexane)

Outcomes

Product
Name
Type
Smiles
ClC1=NC(=NC(=C1)C)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 2.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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